![molecular formula C17H25N3 B14034308 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline is a complex organic compound with the molecular formula C17H25N3. It is characterized by the presence of a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. This compound is often used as a building block in the synthesis of various pharmaceuticals and chemical intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Piperazine Ring: The bicyclo[2.2.1]heptane core is then reacted with piperazine under basic conditions to form the piperazinyl derivative.
Attachment of the Aniline Group: Finally, the piperazinyl derivative is coupled with aniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reactions. The use of automated reactors and real-time monitoring systems can ensure consistent quality and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane structure provides rigidity, which can enhance binding affinity and specificity. The piperazine ring can interact with various biological targets, potentially modulating their activity. The aniline group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)phenol
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)benzoic acid
- 4-(4-(Bicyclo[2.2.1]heptan-2-yl)piperazin-1-yl)benzaldehyde
Uniqueness
4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline is unique due to its combination of the bicyclo[2.2.1]heptane core, piperazine ring, and aniline group. This unique structure provides a balance of rigidity, flexibility, and functional group diversity, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H25N3 |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
4-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C17H25N3/c18-15-3-5-16(6-4-15)19-7-9-20(10-8-19)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12,18H2 |
Clé InChI |
PAPFUGRENUWNNG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2N3CCN(CC3)C4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


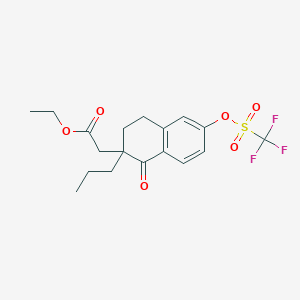

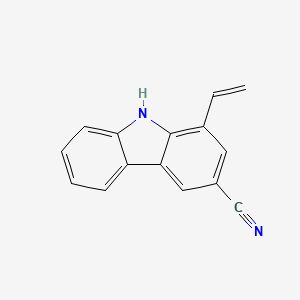
![Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B14034236.png)
![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)
![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)

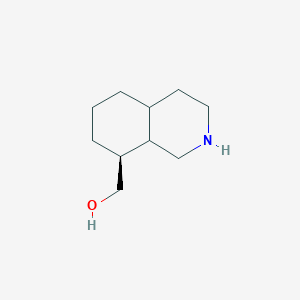
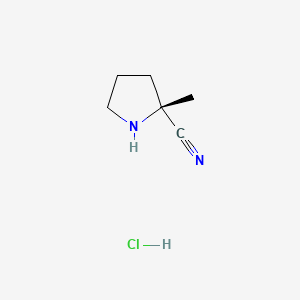
![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)
![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
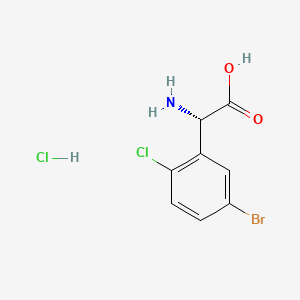
![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
